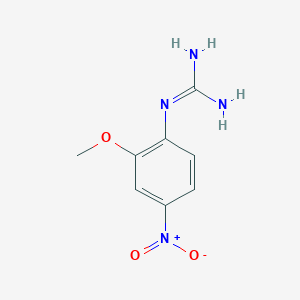
1-(2-Methoxy-4-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-4-nitrophenyl)guanidine is a compound that belongs to the guanidine family, which is known for its diverse applications in various fields such as pharmaceuticals, organocatalysis, and biochemical processes. The guanidine functionality is a privileged structure in many natural products and pharmaceuticals, playing key roles in various biological functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-4-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals .
Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloyl-guanidines, which can then be converted to the desired guanidine compound .
Industrial Production Methods
Industrial production of guanidines often relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. These methods provide efficient and scalable routes for the synthesis of guanidines .
化学反応の分析
Types of Reactions
1-(2-Methoxy-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Reduction: The major product is 1-(2-Methoxy-4-aminophenyl)guanidine.
Substitution: The products vary depending on the substituent introduced.
科学的研究の応用
1-(2-Methoxy-4-nitrophenyl)guanidine has several scientific research applications:
作用機序
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine functionality can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The compound may also act as a nucleophilic catalyst in certain biochemical reactions .
類似化合物との比較
Similar Compounds
- 1-(2-Methoxy-4-aminophenyl)guanidine
- 1-(2-Methoxy-4-nitrophenyl)thiourea
- 1-(2-Methoxy-4-nitrophenyl)urea
Uniqueness
1-(2-Methoxy-4-nitrophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H10N4O3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
2-(2-methoxy-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O3/c1-15-7-4-5(12(13)14)2-3-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChIキー |
FMRIMOWIARRDLS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















